molecular formula C11H14N4O4 B2952031 ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 7029-96-1

ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No. B2952031
CAS RN: 7029-96-1
M. Wt: 266.257
InChI Key: JFECZQLAMOOGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate” is a chemical compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “this compound”, the molecular formula is C16H23N5O5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For “this compound”, the molecular weight is 365.392 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and used in the crystallization of related xanthine derivatives, contributing to the formation of structured layers in crystalline matrices (Carvalho, Emmerling, & Schneider, 2007).

Application in Drug Synthesis

  • It is used in the chemoenzymatic synthesis of pharmaceuticals, such as the HMG-CoA reductase inhibitor rosuvastatin (Ramesh et al., 2017).
  • Plays a role in the synthesis of bronchodilating drugs, showing potential in pharmacological applications (Peikov et al., 1995).

Role in Developing Novel Chemical Compounds

  • Its derivatives are utilized in creating new chemical structures, like fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).
  • Involved in the synthesis of new thiadiazepino-purine ring systems, expanding the chemical diversity of purine-related compounds (Hesek & Rybár, 1994).

Medicinal Chemistry and Drug Development

  • It is an intermediate in synthesizing potential inhibitors of adenylosuccinate synthetase and lyase system, crucial for drug discovery (Wanner et al., 1978).
  • Utilized in the synthesis of xanthene derivatives with antiasthmatic properties, demonstrating its importance in developing new therapeutic agents (Bhatia et al., 2016).

Chemical and Physical Characterization

  • Extensive studies have been conducted on its conformation, optical properties, and absolute configuration, aiding in understanding its chemical behavior and potential applications (Ivanova & Spiteller, 2011).

Antiviral Research

  • Some derivatives have shown potent activity against viral strains like HCMV, indicating its potential in antiviral drug development (Elzahabi, 2017).

properties

IUPAC Name

ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-4-19-7(16)5-15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFECZQLAMOOGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031913
Record name Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7029-96-1
Record name Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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